molecular formula C17H14N2OS B4416583 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4416583
M. Wt: 294.4 g/mol
InChI Key: BIBZVJYQRWOUDD-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a thienyl group attached to the benzodiazepine core structure. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the condensation of o-phenylenediamine with a thienyl-substituted aldehyde. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as zinc sulfide nanoparticles or propylphosphonic anhydride (T3P®) to enhance the reaction efficiency .

Industrial Production Methods: Industrial production methods for this compound often involve the use of scalable and efficient synthetic routes. One such method includes the use of isocyanide reagents, which allow for the formation of imidazobenzodiazepine intermediates under mild conditions . This approach minimizes the formation of by-products and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodiazepine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzodiazepines .

Scientific Research Applications

3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .

Comparison with Similar Compounds

  • 11-(5-Bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 3,3,7,8-Tetramethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Comparison: Compared to similar compounds, 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific thienyl substitution, which imparts distinct pharmacological properties. The presence of the thienyl group enhances its binding affinity to the GABA-A receptor, potentially leading to more potent anxiolytic and sedative effects .

Properties

IUPAC Name

9-thiophen-2-yl-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16-9-11(17-6-3-7-21-17)8-15-12(16)10-18-13-4-1-2-5-14(13)19-15/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBZVJYQRWOUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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